molecular formula C34H44N4O9 B13389789 Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe

Cat. No.: B13389789
M. Wt: 652.7 g/mol
InChI Key: NQFWNRFKRYMGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is a synthetic compound composed of several amino acids, each protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and research due to its stability and ease of manipulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe typically involves the protection of individual amino acids with the Cbz group, followed by their sequential coupling. The Cbz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe primarily involves its role as a protected peptide. The Cbz group protects the amino acids from unwanted reactions during synthesis. Upon deprotection, the free amines can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFWNRFKRYMGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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